Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, an ethyl ester group, and a 4-isopropylphenyl substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that similar compounds have shown antimicrobial activity against representative gram-positive bacteria, gram-negative bacteria, and fungi .
Mode of Action
It is known that similar compounds have shown inhibitory activity against certain bacteria and fungi .
Biochemical Pathways
Similar compounds have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, and herbicidal activities .
Result of Action
Similar compounds have shown inhibitory activity against certain bacteria and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor such as 2-aminothiophene can be reacted with a suitable dicarbonyl compound to form the thieno[3,4-d]pyridazine ring system.
Introduction of the 4-Isopropylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the thieno[3,4-d]pyridazine intermediate is reacted with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Ethyl Ester: The final step involves esterification, where the carboxylic acid group of the intermediate is converted to an ethyl ester using ethanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives, such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, sulfonamides, and other substituted derivatives.
Scientific Research Applications
Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: Similar structure but with a chlorine substituent.
Uniqueness
Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 5-amino-4-oxo-3-(4-propan-2-ylphenyl)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-4-24-18(23)15-13-9-25-16(19)14(13)17(22)21(20-15)12-7-5-11(6-8-12)10(2)3/h5-10H,4,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLCQVLXMOONKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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